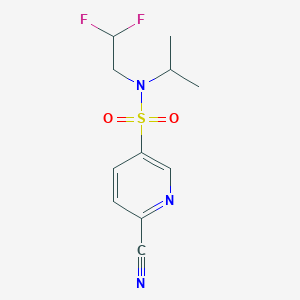
6-Cyano-N-(2,2-difluoroethyl)-N-propan-2-ylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-Cyano-N-(2,2-difluoroethyl)-N-propan-2-ylpyridine-3-sulfonamide” is also known as N-[2-(carbamimidamidooxy)ethyl]-2-{6-cyano-3-[(2,2-difluoro-2-pyridin-2-ylethyl)amino]-2-fluorophenyl}acetamide . It has a molecular formula of C19H20F3N7O2 . The average mass of the compound is 435.403 Da and the monoisotopic mass is 435.163055 Da .
Molecular Structure Analysis
The molecular structure of “6-Cyano-N-(2,2-difluoroethyl)-N-propan-2-ylpyridine-3-sulfonamide” includes several functional groups. It contains a cyano group (-CN), a difluoroethyl group (-CHF2), a propan-2-yl group (-C(CH3)2), a pyridine ring, and a sulfonamide group (-SO2NH2) .Physical And Chemical Properties Analysis
The compound “6-Cyano-N-(2,2-difluoroethyl)-N-propan-2-ylpyridine-3-sulfonamide” has a Log Kow (KOWWIN v1.67 estimate) of 0.39 . This value represents the compound’s octanol-water partition coefficient, which is a measure of its lipophilicity and can influence its absorption and distribution within the body .Mechanism of Action
The compound “6-Cyano-N-(2,2-difluoroethyl)-N-propan-2-ylpyridine-3-sulfonamide” is mentioned in the context of DNA Polymerase Theta (Polθ) inhibitors . These inhibitors are particularly effective in inhibiting ATP-dependent helicase domain activity of Polθ . They are used in the treatment and prevention of diseases treatable by inhibition of Polθ such as cancer, including homologous recombination (HR) deficient cancers .
Future Directions
The compound “6-Cyano-N-(2,2-difluoroethyl)-N-propan-2-ylpyridine-3-sulfonamide” is part of ongoing research into DNA Polymerase Theta (Polθ) inhibitors . These inhibitors have potential applications in the treatment of various cancers, particularly those deficient in homologous recombination . Future research will likely focus on optimizing these inhibitors for better efficacy and safety .
properties
IUPAC Name |
6-cyano-N-(2,2-difluoroethyl)-N-propan-2-ylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N3O2S/c1-8(2)16(7-11(12)13)19(17,18)10-4-3-9(5-14)15-6-10/h3-4,6,8,11H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAHGAITCDBRSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(F)F)S(=O)(=O)C1=CN=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyano-n-(2,2-difluoroethyl)-n-(propan-2-yl)pyridine-3-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-[1-(3-chloropyridin-2-yl)-3,6-dihydro-2H-pyridin-4-yl]pyridine](/img/structure/B2885907.png)
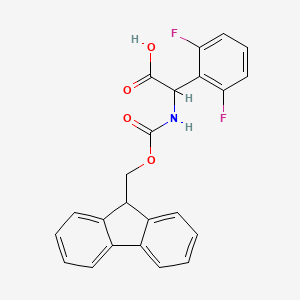
![N-(cyanomethyl)-2-[4-methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]-N-(prop-2-yn-1-yl)acetamide](/img/structure/B2885909.png)
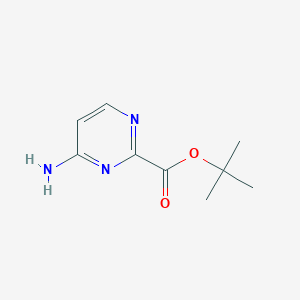
![N-[4-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2885913.png)
![2-(1-methyl-1H-indol-3-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2885914.png)
![N-(2-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2885916.png)
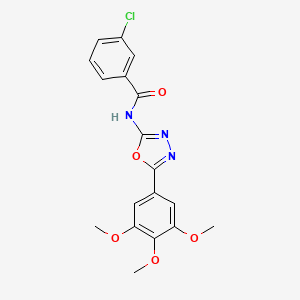
![2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2885920.png)
![2-[(3-chlorobenzoyl)amino]ethyl N-phenylcarbamate](/img/structure/B2885922.png)
![ethyl N-[(Z)-2-cyano-3-(dimethylamino)-2-butenoyl]carbamate](/img/structure/B2885923.png)
![1-(3-methoxypropyl)-9-methyl-N-(2-methylcyclohexyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2885925.png)
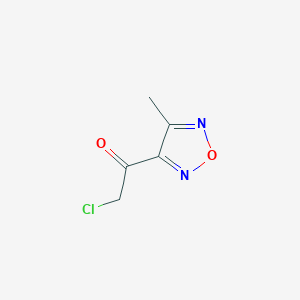
![N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2885929.png)